molecular formula C13H10BrNO2 B2967465 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone CAS No. 1545087-28-2

1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone

Cat. No.: B2967465
CAS No.: 1545087-28-2
M. Wt: 292.132
InChI Key: KTDVCGDWMVMSFQ-UHFFFAOYSA-N
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Description

1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1545087-28-2 . It has a molecular weight of 292.13 and its IUPAC name is 1-(6-(2-bromophenoxy)pyridin-3-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Corrosion Inhibition : Schiff bases, including compounds structurally related to 1-(6-(2-Bromophenoxy)pyridin-3-yl)ethanone, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds, due to their specific chemical structure, have shown effectiveness as corrosion inhibitors, acting as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).

  • Hydrogen-Bonding Patterns : Studies on compounds like this compound have revealed interesting hydrogen-bonding patterns. These patterns are crucial for understanding the structural and chemical properties of such compounds, which can be applied in various chemical and pharmaceutical contexts (Balderson et al., 2007).

  • Radical-Scavenging Activity : Some brominated mono- and bis-phenols, which are structurally similar to this compound, have been isolated from marine red algae and shown to have potent radical-scavenging activities. This suggests potential applications in antioxidant therapies and protective agents against oxidative stress (Duan et al., 2007).

  • Catalytic Behavior in Polymerization : Certain pyridine derivatives, including those structurally related to this compound, have been used to synthesize tridentate ligands for metal complexes. These complexes exhibit good catalytic activities for ethylene reactivity, suggesting potential industrial applications in polymerization processes (Sun et al., 2007).

  • Synthesis and Characterization : The synthesis and characterization of 1-(6-Bromo-pyridin-3-yl)-ethanone itself have been documented, emphasizing its straightforward production process and potential as a starting material or intermediate in various chemical syntheses (Jin, 2015).

Properties

IUPAC Name

1-[6-(2-bromophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDVCGDWMVMSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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